methyl 3-methyl-1-oxo-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
Overview
Description
Methyl 3-methyl-1-oxo-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is a useful research compound. Its molecular formula is C25H28N2O6 and its molecular weight is 452.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 452.19473662 g/mol and the complexity rating of the compound is 770. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
A novel approach for transforming 10,11-dihydro-5H-dibenzo[b,e][1,4]diazepines to phenazines through oxidative removal of a benzylic methylene group by C-C and C-N bond cleavage, followed by new aryl C-N bond formation under radical conditions, was reported by Laha et al. This method employs transition-metal-free conditions, highlighting the compound's potential in organic synthesis and transformation processes (Laha, Tummalapalli, & Gupta, 2014).
Structural Analysis
Wang et al. synthesized a series of 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivatives and determined the crystal structure of one specific derivative via X-ray single-crystal diffraction. This research contributes to the understanding of the molecular structure and potential functionalities of these compounds (Wang, Bao, Wang, Li, Chen, & Han, 2014).
Application in Material Science
The synthesis and application of benzodiazepine derivatives, including structurally related compounds, have been investigated for their corrosion inhibition properties on mild steel in acidic media. Laabaissi et al. conducted experimental and theoretical studies, showing that these compounds act as good corrosion inhibitors by forming a protective layer on the metal surface. This research demonstrates the compound's utility beyond pharmaceutical applications, extending to material science and engineering (Laabaissi, Rbaa, Benhiba, Rouifi, Kumar, Bentiss, Oudda, Lakhrissi, Warad, & Zarrouk, 2021).
Innovative Synthetic Methods
In another study, Chechina et al. described the synthesis of 11-Aroyl-2,3,4,5,10,11-hexahydrodibenzo[b,е][1,4]diazepin-1-ones through the reaction of 3-(2-aminophenylamino)cyclohex-2-en-1-ones with arylglyoxal hydrates. This work not only expands the synthetic methodologies for creating such compounds but also explores their chemical properties, including alkylation, acetylation, and nitrosation (Chechina, Kravchuk, Оmelchenko, Shishkin, & Kolos, 2015).
Properties
IUPAC Name |
methyl 9-methyl-7-oxo-6-(2,4,5-trimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-13-10-17-22(24(28)21(13)25(29)33-5)23(27-16-9-7-6-8-15(16)26-17)14-11-19(31-3)20(32-4)12-18(14)30-2/h6-9,11-13,21,23,26-27H,10H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCUVSPPQRPLMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C=C4OC)OC)OC)C(=O)C1C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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